molecular formula C12H14 B11950446 tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene CAS No. 83602-18-0

tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene

Cat. No.: B11950446
CAS No.: 83602-18-0
M. Wt: 158.24 g/mol
InChI Key: ZSJSPFJUHHVKQB-UHFFFAOYSA-N
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Description

Tetracyclo[62113,602,7]dodeca-4,9-diene is a polycyclic hydrocarbon with the molecular formula C12H14 It is a highly strained compound due to its unique structure, which consists of four fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with a suitable dienophile under controlled conditions to form the desired tetracyclic structure .

Industrial Production Methods

Industrial production of this compound is not widely reported, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up the Diels-Alder reaction can be applied, with considerations for reaction conditions, catalysts, and purification methods to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene involves its interaction with various molecular targets. The compound’s strained structure allows it to participate in unique chemical reactions, which can be exploited in different applications. The pathways involved typically include cycloaddition reactions and other pericyclic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene is unique due to its specific ring fusion and the resulting strain, which imparts distinct reactivity and properties compared to other polycyclic hydrocarbons .

Properties

IUPAC Name

tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-4,7-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJSPFJUHHVKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910375
Record name 1,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-13-7, 15914-94-0, 83602-18-0
Record name 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5alpha,8alpha,8abeta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083602180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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